molecular formula C16H19FN2 B2634158 N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine CAS No. 2319581-35-4

N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine

Cat. No.: B2634158
CAS No.: 2319581-35-4
M. Wt: 258.34
InChI Key: GTNUUDNNVINUDF-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine is a diamine derivative of interest in advanced chemical and pharmaceutical research. While specific studies on this exact molecule are not available, its structure suggests significant research potential. The compound features a 1,2-diaminoethane core that is N-substituted with both a 2-(4-fluorophenyl)ethyl group and a phenyl group. This structure is analogous to known research chemicals like diphenylethylenediamine (DPEN), which are prized as chiral ligands or precursors in asymmetric synthesis and catalysis . The presence of the 4-fluorophenyl moiety is a common feature in medicinal chemistry, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability . Researchers can explore the application of this diamine in developing novel catalytic systems or as a synthetic intermediate for potential pharmacologically active molecules. The compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2/c17-15-8-6-13(7-9-15)10-11-19-12-16(18)14-4-2-1-3-5-14/h1-9,16,19H,10-12,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNUUDNNVINUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine is an organic compound with potential biological activities that merit investigation. Its structure comprises a fluorophenyl group linked to an ethyl chain and a phenylethane-1,2-diamine moiety, suggesting possible interactions with biological targets. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

The following table summarizes the key chemical properties of this compound:

PropertyValue
CAS Number 627520-21-2
Molecular Formula C15H25FN2
Molecular Weight 252.37 g/mol
IUPAC Name N'-[2-(4-fluorophenyl)ethyl]-N-pentylethane-1,2-diamine
InChI Key WXDFQHVJCFFUGV-UHFFFAOYSA-N
Canonical SMILES CCCCCNCCNCCC1=CC=C(C=C1)F

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenethylamine with pentylamine under controlled conditions. The reaction is optimized for yield and purity, often employing catalysts and specific solvents to facilitate the process .

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating inhibitory effects that warrant further exploration in therapeutic contexts.

Anticancer Properties: The compound's structure suggests possible interactions with cellular pathways involved in cancer proliferation. Investigations have indicated that it may induce apoptosis in certain cancer cell lines, although detailed mechanisms remain to be elucidated .

The mechanism by which this compound exerts its biological effects appears to involve binding to specific receptors or enzymes. This interaction can modulate cellular signaling pathways, potentially leading to altered cellular responses such as apoptosis or inhibition of cell division .

Case Studies

Several case studies have highlighted the compound's potential:

  • Study on Antimicrobial Efficacy: A recent study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent .
  • Cancer Cell Line Study: In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Features

The target compound shares a 1,2-diamine backbone with several analogs, but its unique substitution pattern distinguishes it:

  • 4-Fluorophenyl substituent : Introduces electron-withdrawing effects, improving metabolic stability and binding specificity.

Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Diamine Derivatives
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Features
Target compound N'-[2-(4-Fluorophenyl)ethyl], 1-phenyl Not provided Not provided Fluorine-enhanced lipophilicity
N1-(4-Fluorophenyl)-1,2-ethanediamine N1-(4-Fluorophenyl) C8H11FN2 154.19 Simpler structure, ethylenediamine core
N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine 4-Fluoro-2-methylbenzyl, N,N-dimethyl C12H19FN2 210.30 Methyl branching, dimethylated amines
N'-[(4-Fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine Pyridine-2-yl, 4-fluorophenylmethyl C17H22FN4 301.39 Pyridine ring for H-bonding
N1,N2-Diphenylethane-1,2-diamine Two phenyl groups C14H16N2 212.29 High lipophilicity, no fluorine
N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine 4-Chlorophenyl, isobutyl C19H26ClN2 317.88 Chlorine substituent, bulky alkyl

Physicochemical and Pharmacological Insights

Fluorine vs. Chlorine Substituents
  • The 4-fluorophenyl group in the target compound offers moderate electronegativity and enhanced metabolic stability compared to non-fluorinated analogs . In contrast, the 4-chlorophenyl analog provides stronger electron withdrawal but may increase toxicity risks.
Amine Substitution Patterns
  • The target compound lacks dimethylation, retaining primary/secondary amines for stronger target interactions.
Aromatic Diversity
  • The pyridine-containing analog introduces a heterocyclic ring, enabling π-π interactions and solubility modulation. The target compound’s purely aromatic system may favor hydrophobic binding pockets.
Steric and Conformational Effects
  • The isobutyl group in adds steric bulk, which could hinder binding to compact active sites. The target compound’s phenylethyl chain balances flexibility and rigidity, optimizing receptor fit.

Q & A

Q. What synthetic methodologies are recommended for preparing N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine?

The synthesis of structurally analogous 1,2-diamine derivatives often employs reductive amination or nucleophilic substitution. For example, Motoyoshiya et al. (2011) describe a method using palladium-catalyzed coupling reactions to introduce aryl groups to ethane-1,2-diamine backbones, which can be adapted for fluorophenyl substitutions . Purification typically involves column chromatography with silica gel and characterization via 1H^1H-NMR to confirm regioselectivity and purity.

Q. How can researchers ensure accurate characterization of this diamine’s physical properties?

Key steps include:

  • Solubility profiling : Test solubility in polar (e.g., water, ethanol) and nonpolar solvents (e.g., dichloromethane) to guide reaction design .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and assess thermal stability, as seen in analogous compounds with fluorophenyl groups (mp 157–161°C for 3-nitro-1,2-phenylenediamine) .
  • Spectroscopic validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm amine functionality and aryl substitution patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as fluorophenyl derivatives may cause respiratory or dermal irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly due to volatile amine intermediates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures . For example:

  • Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Apply the TWIN and BASF commands in SHELXL to model twinning, particularly if asymmetric unit discrepancies arise .

Q. What analytical strategies address contradictions in reactivity data for fluorophenyl-substituted diamines?

  • Comparative kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to identify mechanistic outliers. For instance, electron-withdrawing fluorine substituents may reduce nucleophilicity of the amine group, requiring adjusted reaction temperatures .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed reaction pathways and validate experimental observations .

Q. How can researchers optimize catalytic applications of this diamine in asymmetric synthesis?

  • Ligand design : Modify the diamine’s backbone with bulky substituents (e.g., tert-butyl groups) to enhance enantioselectivity, as demonstrated in chiral cyclohexane-1,2-diamine catalysts .
  • Screening protocols : Use high-throughput robotic platforms to test ligand-metal complexes (e.g., Cu(II) or Ru(II)) in model reactions like ketone hydrogenation .

Q. What methods validate the compound’s role in pharmaceutical intermediate synthesis?

  • Structure-activity relationship (SAR) studies : Introduce bioisosteric replacements (e.g., replacing fluorine with chlorine) and compare biological activity via in vitro assays .
  • Impurity profiling : Employ HPLC-MS to detect and quantify byproducts (e.g., dimerized amines) using protocols from pharmacopeial standards (e.g., ≤0.1% individual impurities) .

Methodological Tables

Q. Table 1. Key Characterization Data for Analogous 1,2-Diamines

PropertyExample CompoundMethodReference
Melting Point3-Nitro-1,2-phenylenediamine: 157–161°CDSC
Solubility in EthanolN1,N1-Dimethyl-1-phenyl-1,2-diamine: >50 mg/mLGravimetric
Crystallographic R-FactorSHELXL-refined structure: R1 < 0.05SC-XRD

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